molecular formula C18H23N3O3S B4708727 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide

2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide

Cat. No. B4708727
M. Wt: 361.5 g/mol
InChI Key: BJKYDVAZEYMODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer. The compound is currently being studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide exerts its anti-cancer effects by inhibiting the activity of several kinases involved in the B-cell receptor signaling pathway, including BTK, ITK, and TXK. By blocking this pathway, this compound prevents the proliferation and survival of cancer cells. This compound also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in preclinical models of lymphoma, leukemia, and multiple myeloma. In addition to its effects on cancer cells, this compound has also been shown to modulate the activity of immune cells, including T cells and natural killer cells, which play a critical role in the immune response to cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide is its specificity for the B-cell receptor signaling pathway, which makes it an attractive therapeutic target for B-cell malignancies. However, this compound also has limitations, including its potential toxicity and the development of resistance in cancer cells.

Future Directions

There are several future directions for the study of 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide and its potential therapeutic applications. One area of research is the development of combination therapies that include this compound and other anti-cancer agents. Another area of research is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials.

Scientific Research Applications

2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that this compound inhibits the activity of several kinases, including BTK, ITK, and TXK, which are involved in the proliferation and survival of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-4-17(18(22)20-13-15-6-5-11-19-12-15)21(25(3,23)24)16-9-7-14(2)8-10-16/h5-12,17H,4,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKYDVAZEYMODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)N(C2=CC=C(C=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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